REACTION_CXSMILES
|
Br[CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH2:25].[CH3:26]O>>[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH:25][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([O:5][CH3:26])=[O:4]
|
Name
|
|
Quantity
|
543 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
KHCO3
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
after stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 1 hour 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated off under vacuum
|
Type
|
ADDITION
|
Details
|
1 l of water and 1 l of ethyl acetate are poured onto the residue
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
ADDITION
|
Details
|
300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CCNC(C(=O)OC)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 641 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH2:25].[CH3:26]O>>[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH:25][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([O:5][CH3:26])=[O:4]
|
Name
|
|
Quantity
|
543 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
KHCO3
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
after stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 1 hour 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated off under vacuum
|
Type
|
ADDITION
|
Details
|
1 l of water and 1 l of ethyl acetate are poured onto the residue
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
ADDITION
|
Details
|
300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CCNC(C(=O)OC)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 641 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |